![molecular formula C14H14N4OS2 B2443321 (Z)-4-methyl-N-(3,5,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)-1,2,3-thiadiazole-5-carboxamide CAS No. 1173468-64-8](/img/structure/B2443321.png)
(Z)-4-methyl-N-(3,5,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
The compound is a derivative of thiazole, which is a type of azole heterocycle . Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention due to their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers .
Molecular Structure Analysis
The compound contains a thiazole ring, which is a five-membered ring containing one sulfur and one nitrogen atom . The exact structure would depend on the positions and orientations of the methyl and carboxamide groups.
Scientific Research Applications
- Thiazole derivatives, including the compound , have been investigated for their potential as anticancer agents. Researchers have explored their effects on cancer cell lines, tumor growth inhibition, and apoptosis induction . Further studies could focus on optimizing their efficacy and understanding their mechanisms of action.
- Thiazoles exhibit antimicrobial activity against bacteria, fungi, and other pathogens. The compound’s structure suggests potential as an antimicrobial agent. Investigating its effectiveness against specific pathogens and understanding its mode of action could be valuable .
- Thiazoles are known for their antioxidant properties. This compound may contribute to scavenging free radicals and protecting cells from oxidative stress. Researchers could explore its antioxidant capacity and compare it to existing antioxidants .
- Inflammation plays a crucial role in various diseases. Thiazoles, including our compound, have shown anti-inflammatory activity. Investigating its impact on inflammatory pathways and potential therapeutic applications could be worthwhile .
- Given the compound’s structural features, it might have neuroprotective effects. Researchers could explore its impact on neurodegenerative diseases, such as Alzheimer’s, and assess its ability to protect neurons .
- Thiazoles have been studied for their hepatoprotective effects, safeguarding liver function. Our compound could be evaluated for its ability to prevent liver damage caused by toxins or diseases .
Anticancer Activity
Antimicrobial Properties
Antioxidant Potential
Anti-Inflammatory Effects
Neuroprotective Properties
Hepatoprotective Activity
Mechanism of Action
Target of Action
Similar compounds, such as benzothiazole derivatives, have been reported to exhibit anti-inflammatory properties by inhibiting the cyclooxygenase (cox) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid into prostaglandins, which are lipid compounds involved in inflammation and pain .
Mode of Action
It can be inferred from related studies that the compound might interact with its targets (like cox enzymes) and inhibit their activity, thereby suppressing the production of prostaglandins . This could result in the reduction of inflammation and pain.
Biochemical Pathways
The compound likely affects the arachidonic acid pathway, given its potential interaction with COX enzymes . By inhibiting these enzymes, the compound could prevent the conversion of arachidonic acid into prostaglandins, thereby disrupting the biochemical pathway that leads to inflammation and pain.
Future Directions
properties
IUPAC Name |
4-methyl-N-(3,5,6-trimethyl-1,3-benzothiazol-2-ylidene)thiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4OS2/c1-7-5-10-11(6-8(7)2)20-14(18(10)4)15-13(19)12-9(3)16-17-21-12/h5-6H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZQCRPHMIBOGFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)SC(=NC(=O)C3=C(N=NS3)C)N2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-4-methyl-N-(3,5,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)-1,2,3-thiadiazole-5-carboxamide |
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